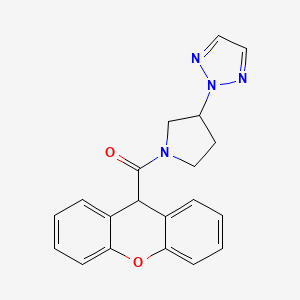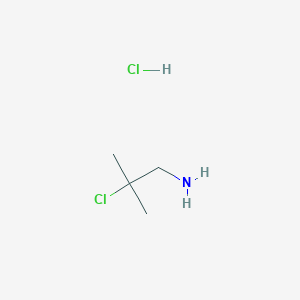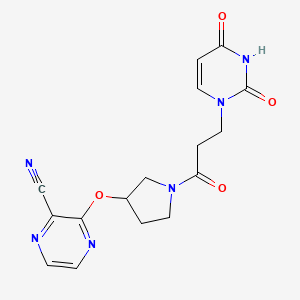![molecular formula C8H9ClN2S B2929564 Benzo[b]thiophen-6-ylhydrazine hydrochloride CAS No. 2230799-71-8](/img/structure/B2929564.png)
Benzo[b]thiophen-6-ylhydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[b]thiophen-6-ylhydrazine hydrochloride is a derivative of benzothiophene . Benzothiophenes are aromatic heterocyclic compounds containing benzene and thiophene rings . They are present in a large number of natural and non-natural compounds and have a broad range of applications in medicinal chemistry such as antimicrobial, anticancer, antioxidant, anti-HIV and anti-inflammatory activities .
Synthesis Analysis
The synthesis of benzothiophene derivatives has attracted intensive research due to their wide range of applicability . Various mild and efficient approaches for the synthesis of benzothiophenes have been developed over the years . Different catalysts and substrates have been applied for benzothiophene synthesis . An example of a synthesis method is the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 .Molecular Structure Analysis
The molecular formula of this compound is C8H8N2S.ClH . The InChI code is 1S/C8H8N2S.ClH/c9-10-7-2-1-6-3-4-11-8(6)5-7;/h1-5,10H,9H2;1H .Chemical Reactions Analysis
Reactions of aryne intermediates with a variety of sulfides are attractive methods for preparing a wide range of organosulfur compounds . In the 1980s, a pioneering study on the reaction between sulfides and benzyne intermediate (I) generated from benzenediazonium-2-carboxylate was reported .Physical And Chemical Properties Analysis
The molecular weight of this compound is 200.69 . It is a powder with a storage temperature at room temperature .Scientific Research Applications
Antimicrobial Activity
Benzo[b]thiophene derivatives have been synthesized and evaluated for their potential as antimicrobial agents. For instance, novel 1,3,4-oxadiazole derivatives have shown significant antibacterial and moderate antifungal activities against pathogens such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, and Asperigillus niger. These derivatives were synthesized from benzo[b]thiophene-carbonyl chloride, treated with hydrazine hydrate to afford benzo[b]thiophene-carbohydrazine, which was further reacted with various aromatic aldehydes to yield hydrazones. The compounds exhibited activities, in some cases, even better than the standard drug ciprofloxacin against S. aureus and B. subtilis (Chawla et al., 2010).
Anticancer Activity
Benzo[b]thiophene derivatives have been explored for their anticancer properties. Research into new benzothiazole acylhydrazones, which share structural similarities with benzo[b]thiophene derivatives, has investigated their probable anticancer activity. These studies have highlighted the potential of such compounds in inhibiting cancer cell growth across various lines, including glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma cells, demonstrating the versatility of benzo[b]thiophene derivatives in cancer research (Osmaniye et al., 2018).
Material Science
Benzo[b]thiophene derivatives have been utilized in material science, particularly in the development of photochromic materials. For example, 1,2-bis(benzo[b]thiophen-3-yl)ethene derivatives have shown thermally irreversible and fatigue-resistant photochromic properties, which can be exploited in creating materials that change color in response to light exposure. Such properties have applications in optical data storage and smart windows (Uchida et al., 1990).
Membrane Targeting Drug Carriers
The fluorescent properties of certain benzo[b]thiophene derivatives suggest their potential as membrane-targeting drug carriers. These derivatives demonstrate a significant increase in fluorescence intensity when embedded by liposomes, indicating their preferential accumulation in membranes. Such characteristics are promising for the development of new classes of anticancer drugs targeting cellular membranes (Mazuryk et al., 2013).
Safety and Hazards
The safety information available indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
Benzothiophene derivatives have been the subject of ongoing research due to their wide range of applications in medicinal chemistry . They have been used as building blocks or intermediates for the synthesis of pharmaceutically important molecules . Therefore, it is expected that research into the synthesis and applications of Benzo[b]thiophen-6-ylhydrazine hydrochloride and similar compounds will continue in the future.
properties
IUPAC Name |
1-benzothiophen-6-ylhydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S.ClH/c9-10-7-2-1-6-3-4-11-8(6)5-7;/h1-5,10H,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHSVKTXPPVYED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CS2)NN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-chloro-1-[(2,6-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2929487.png)
![5-({[4-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-2-one](/img/structure/B2929488.png)
![N-methyl-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2929489.png)
![2-(1-chloroethyl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2929490.png)
![Tert-butyl 4-[2-amino-2-(2-fluorophenyl)ethyl]piperidine-1-carboxylate](/img/structure/B2929493.png)
![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2929494.png)
![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methoxybenzamide](/img/structure/B2929496.png)

![2-{2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenoxy}acetic acid](/img/structure/B2929499.png)
![N-{2-[cyclopropyl(methyl)amino]ethyl}-2,4-difluoro-N-methylpyridine-3-carboxamide](/img/structure/B2929500.png)
